Enhanced Lipophilicity Drives Differential Pharmacokinetics
The combined ethyl and dimethyl substitution on the piperazine ring results in a significantly higher calculated partition coefficient (LogP) relative to unsubstituted and mono-substituted analogs. For example, the parent 2,6-dimethylpiperazine exhibits a lower or even negative LogP (ranging from -0.446 to 0.61), while 1-ethyl-2,6-dimethylpiperazine demonstrates a LogP of 0.6885 to 0.84, indicating a marked increase in lipophilicity [1][2]. This shift of over 0.2-1.2 Log units is critical for crossing biological membranes like the blood-brain barrier (BBB).
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 0.69 (Chemscene) to 0.84 (Chem-space) |
| Comparator Or Baseline | 2,6-Dimethylpiperazine: LogP = -0.446 to 0.61 (Chembase, Bocsci) |
| Quantified Difference | Increase of approximately 0.23 to 1.29 Log units |
| Conditions | In silico calculation based on molecular structure. |
Why This Matters
This difference in LogP directly impacts the compound's suitability for CNS drug discovery programs where passive diffusion across the blood-brain barrier is essential for target engagement.
- [1] Chem-space. 1-ethyl-2,6-dimethylpiperazine. LogP: 0.84. View Source
- [2] Chembase. 2,6-dimethylpiperazine. LogP: -0.446. View Source
